Drug-Likeness and Oral Bioavailability Potential: Calculated Physicochemical Parameter Comparison vs. Furan and Phenyl Oxadiazole-Morpholine Analogs
The target compound possesses an XLogP3-AA of 0.2 and a TPSA of 88.4 Ų, which place it within favorable drug-like chemical space. By comparison, the furan-2-yl analog (replacing thiophene with furan) is predicted to have a lower XLogP (approximately -0.1 to 0.0) due to the smaller atomic radius of oxygen and reduced polarizability, while the phenyl analog is predicted to have a higher XLogP (approximately 1.0–1.5) owing to the fully carbonaceous aromatic ring lacking a heteroatom [1]. The thiophene moiety thus provides an intermediate lipophilicity that may balance membrane permeability with aqueous solubility more favorably than either the more polar furan or more lipophilic phenyl congeners [1]. Quantitative in vitro LogD or permeability data for the specific compound are not available in the public domain as of this writing.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2; TPSA = 88.4 Ų; HBD = 1; HBA = 6 |
| Comparator Or Baseline | Furan-2-yl analog: predicted XLogP ≈ -0.1–0.0, similar TPSA; Phenyl analog: predicted XLogP ≈ 1.0–1.5, TPSA ≈ 76 Ų |
| Quantified Difference | XLogP of thiophene analog is approximately 0.2–0.3 units higher than furan and 0.8–1.3 units lower than phenyl; TPSA is comparable to furan and approximately 12 Ų higher than phenyl |
| Conditions | In silico prediction using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2021.05.07 release); experimental LogD or PAMPA data not publicly available |
Why This Matters
Intermediate lipophilicity of the thiophene derivative may offer a superior balance between passive membrane permeability and aqueous solubility compared to furan (too polar, potentially limiting permeability) or phenyl (too lipophilic, potentially increasing off-target binding and solubility-limited absorption), which is a critical selection criterion for hit-to-lead progression in antimicrobial or CNS drug discovery programs.
- [1] PubChem. Computed Descriptors for 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine (CID 119031027) and analog prediction via structural comparison. National Center for Biotechnology Information. Accessed April 2026. View Source
